

O-(2-Fluorobenzyl)hydroxylamine hydrochloride

basic properties

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Compound of Interest

Compound Name: O-(2-Fluorobenzyl)hydroxylamine
hydrochloride

Cat. No.: B2481028

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An In-depth Technical Guide to **O-(2-Fluorobenzyl)hydroxylamine Hydrochloride**: Synthesis, Reactivity, and Applications

Abstract

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a halogenated aromatic hydroxylamine derivative of significant interest to medicinal chemists and drug development professionals. The incorporation of a fluorine atom on the benzyl ring offers a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. However, detailed experimental data for this specific reagent is not extensively reported in publicly available literature. This guide provides a comprehensive technical overview by synthesizing information from established chemical principles and data from closely related analogues. We present a robust, proposed synthetic pathway, explore the compound's core reactivity, detail its potential applications in drug discovery, and provide recommended protocols for its synthesis and use. This document is intended to serve as a foundational resource for researchers, enabling them to effectively utilize this versatile building block in their synthetic and medicinal chemistry programs.

Introduction and Strategic Context

O-substituted hydroxylamines are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to react with carbonyl compounds to form stable oxime ethers. This functionality is pivotal not only in classical synthesis but also in modern drug discovery for

creating bioisosteric replacements for other functional groups, modifying scaffolds, and for derivatization to aid in analytical detection.

O-(2-Fluorobenzyl)hydroxylamine hydrochloride introduces a 2-fluorobenzyl moiety, a feature of strategic importance in medicinal chemistry. The fluorine atom, due to the strength of the carbon-fluorine bond, can sterically block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.^[1] Furthermore, fluorine can participate in favorable non-covalent interactions, such as halogen bonding, with biological targets, which can improve binding affinity and selectivity.^[1]

Given the scarcity of specific literature for **O-(2-Fluorobenzyl)hydroxylamine hydrochloride**, this guide will leverage established methodologies for analogous compounds, such as O-(2-Chloro-6-fluorobenzyl)hydroxylamine and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to provide a reliable and scientifically grounded framework for its synthesis and application.^{[1][2]}

Physicochemical Properties

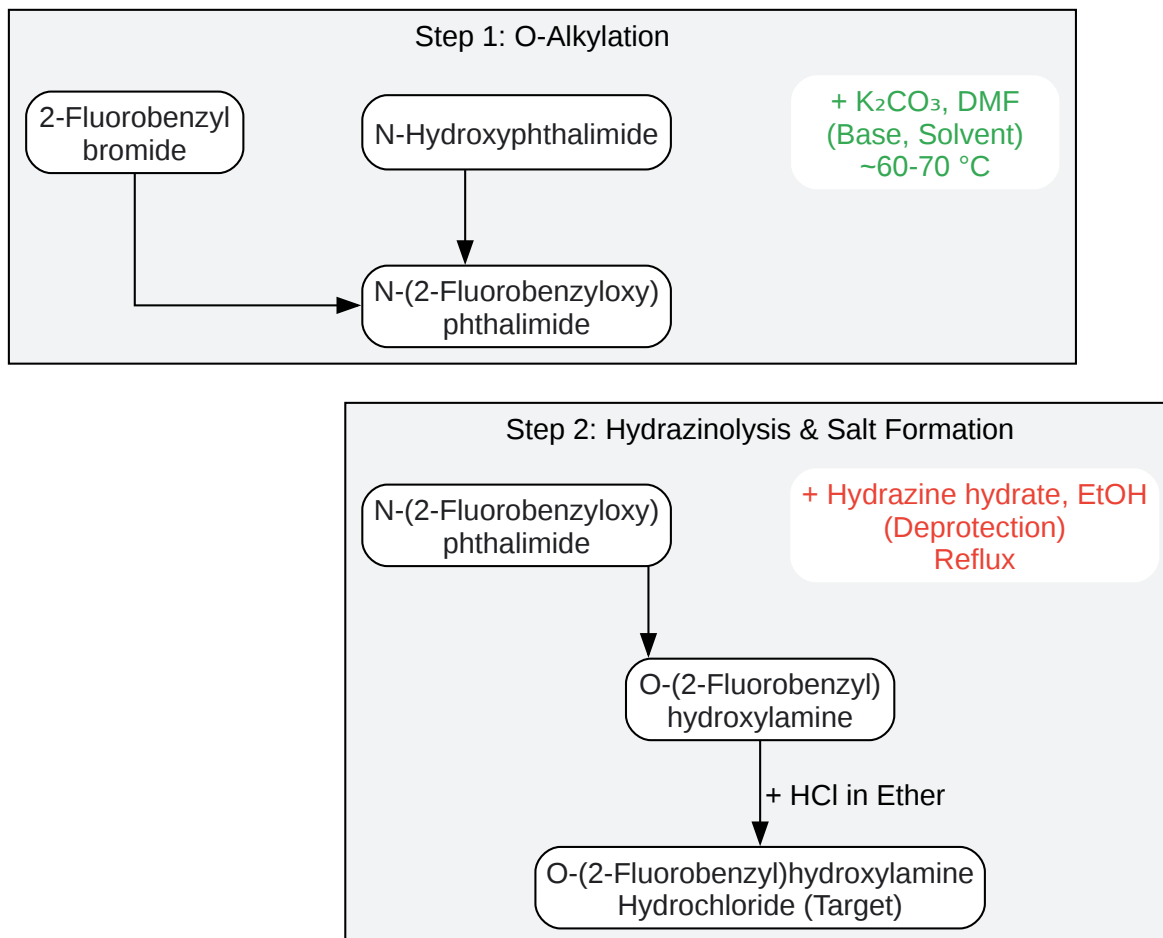
Detailed experimental data for **O-(2-Fluorobenzyl)hydroxylamine hydrochloride** are not readily available. The following table summarizes its calculated properties and provides experimental data for key analogues to serve as a comparative reference for researchers.

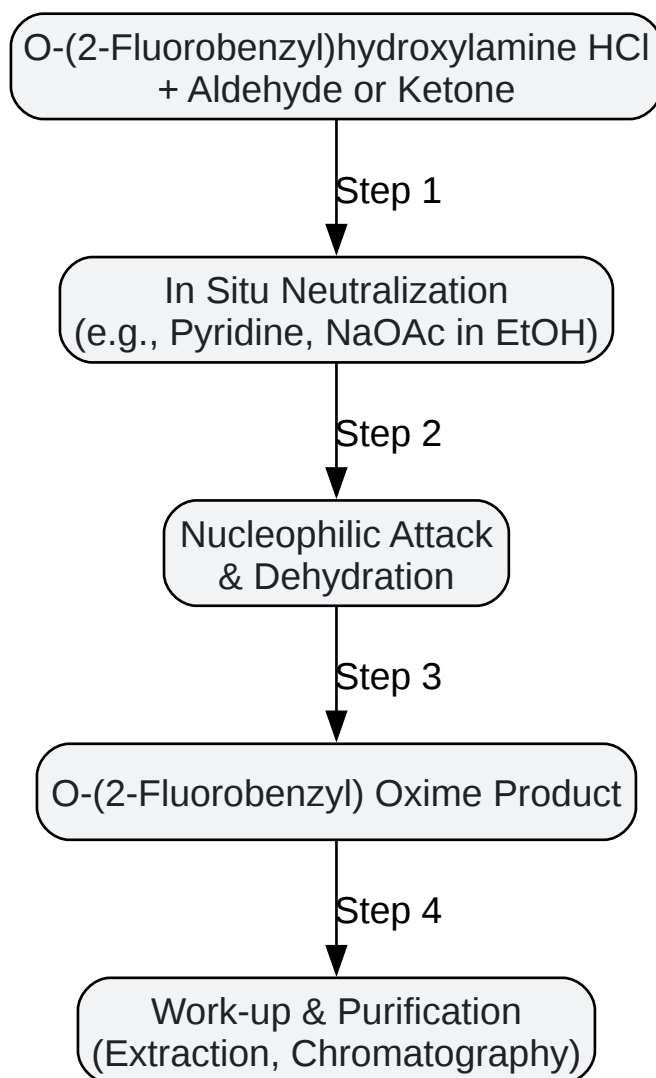
Property	O-(2-Fluorobenzyl)hydroxylamine HCl	O-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl (Analogue)	O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (Analogue)
CAS Number	55418-27-4	93081-15-3	57981-02-9
Molecular Formula	C ₇ H ₉ ClFNO	C ₇ H ₈ Cl ₂ FNO	C ₇ H ₅ ClF ₅ NO
Molecular Weight	177.60 g/mol	212.05 g/mol [2]	249.57 g/mol
Appearance	Solid (predicted)	Solid[2]	White powder to crystal[2]
Melting Point	Not Available	Not Available	227 °C (sublimes)[3]
Solubility	Not Available	Not Available	Water: 50 mg/mL[3]
pKa	Not Available	Not Available	Not Available

Synthesis of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

A definitive, published protocol specifically for **O-(2-Fluorobenzyl)hydroxylamine hydrochloride** is not readily available. However, a general and highly effective method for preparing O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine, followed by deprotection.[1] The following two-step protocol, utilizing N-hydroxyphthalimide as a hydroxylamine surrogate, is a robust and widely adopted method.[2][4]

Diagram of Proposed Synthetic Pathway





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